molecular formula C16H24N4O3S2 B2519801 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034572-78-4

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2519801
CAS No.: 2034572-78-4
M. Wt: 384.51
InChI Key: NPRQCALJNAFNQP-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a furan ring, thiomorpholine moiety, and imidazole sulfonamide. Its chemical formula is C15H20N4O2SC_{15}H_{20}N_4O_2S, which contributes to its diverse biological properties.

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Imidazole derivatives have shown significant antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that modifications in the imidazole ring can enhance antimicrobial potency (Table 1) .
    CompoundZone of Inhibition (mm)
    This compoundTBD
    Ciprofloxacin19 (E. coli)
    Streptomycin28 (S. aureus)
  • Anticancer Properties :
    • Some studies suggest that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .
  • Anti-inflammatory Effects :
    • The imidazole scaffold is known for its anti-inflammatory properties. Research has shown that certain derivatives can reduce inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, impacting metabolic pathways in pathogens or tumor cells.
  • Interaction with Cellular Targets : The compound may interact with specific proteins or nucleic acids within cells, leading to altered cellular functions.

Case Studies

Several case studies have reported on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various imidazole derivatives and tested their antimicrobial activity against clinical isolates. The results indicated that modifications at the thiomorpholine position significantly enhanced activity against resistant strains .
  • Therapeutic Applications : Another case highlighted the potential use of imidazole derivatives in treating hypertension and other cardiovascular diseases due to their ability to inhibit renin activity .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S2/c1-13(2)20-11-16(17-12-20)25(21,22)18-10-14(15-4-3-7-23-15)19-5-8-24-9-6-19/h3-4,7,11-14,18H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRQCALJNAFNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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